![molecular formula C20H28N2O B4434767 N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4434767.png)
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide, also known as Bicuculline, is a potent competitive antagonist of GABA-A receptors. It is a bicyclic compound that was first isolated from the seeds of Dicentra cucullaria, a plant commonly known as Dutchman's breeches. Bicuculline has been widely used in scientific research to investigate the role of GABA-A receptors in the central nervous system.
Mechanism of Action
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide is a competitive antagonist of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of GABA-A receptors leads to the influx of chloride ions into the neuron, which hyperpolarizes the cell and reduces neuronal excitability. N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide binds to the same site on the GABA-A receptor as GABA, but it does not activate the receptor. Instead, it blocks the binding of GABA, thereby preventing the inhibitory effects of GABA on neuronal excitability.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has several biochemical and physiological effects. In vitro studies have shown that N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide increases neuronal excitability and enhances synaptic transmission by blocking the inhibitory effects of GABA on GABA-A receptors. In vivo studies have shown that N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide induces seizures and convulsions by increasing neuronal excitability in the brain. N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has also been shown to increase anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective antagonist of GABA-A receptors, which makes it a useful tool for studying the role of GABA-A receptors in the central nervous system. N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has several limitations for lab experiments. It is a toxic compound that can induce seizures and convulsions, which makes it difficult to work with in vivo studies. N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide also has a short half-life, which limits its usefulness for long-term studies.
Future Directions
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide. One direction is to investigate the role of GABA-A receptors in the development and progression of neurological disorders, such as epilepsy and anxiety. Another direction is to develop more selective GABA-A receptor antagonists that can target specific subtypes of GABA-A receptors. This could lead to the development of novel therapeutics for neurological disorders. Finally, there is a need to investigate the potential side effects of GABA-A receptor antagonists, such as N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide, on other physiological systems, such as the cardiovascular system.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has been widely used in scientific research to investigate the role of GABA-A receptors in the central nervous system. It has been used to study the effects of GABA-A receptor antagonists on neuronal excitability, synaptic transmission, and plasticity. N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has also been used to investigate the role of GABA-A receptors in various neurological disorders, including epilepsy, anxiety, and addiction.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(piperidin-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-20(21-19-13-16-6-9-18(19)12-16)17-7-4-15(5-8-17)14-22-10-2-1-3-11-22/h4-5,7-8,16,18-19H,1-3,6,9-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZKXUHMCCLEBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3CC4CCC3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.